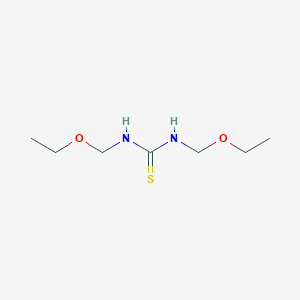

N,N'-Bis(ethoxymethyl)thiourea

Description

Structure

3D Structure

Properties

CAS No. |

68777-50-4 |

|---|---|

Molecular Formula |

C7H16N2O2S |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

1,3-bis(ethoxymethyl)thiourea |

InChI |

InChI=1S/C7H16N2O2S/c1-3-10-5-8-7(12)9-6-11-4-2/h3-6H2,1-2H3,(H2,8,9,12) |

InChI Key |

FYBYYTSETNWWNU-UHFFFAOYSA-N |

Canonical SMILES |

CCOCNC(=S)NCOCC |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of N,n Bis Ethoxymethyl Thiourea

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction Data Analysis for Thiourea (B124793) Derivatives:While general crystallographic information exists for a variety of thiourea derivatives, which often feature extensive hydrogen bonding networks, no specific single-crystal X-ray diffraction data for N,N'-Bis(ethoxymethyl)thiourea was found.nih.govukm.myresearchgate.netThis includes critical data such as crystal system, space group, unit cell dimensions, bond lengths, and bond angles.

Due to the absence of this fundamental, compound-specific data, it is not possible to generate a scientifically accurate and detailed article that adheres to the strict requirements of the request.

Intramolecular and Intermolecular Hydrogen Bonding Interactions (e.g., N-H...S, C-H...S, C-H...O)

A detailed analysis of the hydrogen bonding network of this compound requires crystallographic data or high-level computational studies. These studies would identify and quantify the geometry and strength of potential hydrogen bonds. Based on its structure, one could hypothesize the presence of:

Intermolecular N-H···S bonds: A classic interaction in thioureas, forming dimers or extended chains in the solid state.

Intermolecular N-H···O bonds: The ether oxygen of the ethoxymethyl group could act as a hydrogen bond acceptor.

Intramolecular N-H···O bonds: Depending on the molecule's conformation, a hydrogen bond could form between an N-H group and the ether oxygen on the same substituent.

Weak C-H···S and C-H···O interactions: These weaker hydrogen bonds could also play a role in stabilizing the crystal packing.

However, without experimental or theoretical data for this compound, any discussion remains speculative. No published studies were found to provide the necessary geometric parameters (distances and angles) for these potential interactions.

Non-Covalent Interactions and Crystal Packing (e.g., Chalcogen Bonds)

The arrangement of molecules in the solid state is governed by a combination of forces, including the hydrogen bonds mentioned above, van der Waals forces, and other specific non-covalent interactions. For thiourea derivatives, chalcogen bonding—an interaction involving the electrophilic region on the sulfur atom—can be a significant factor in directing crystal packing. This type of interaction typically occurs between the sulfur atom and a Lewis base.

Analysis of crystal packing and the identification of chalcogen bonds or other significant non-covalent interactions require single-crystal X-ray diffraction data. A search of crystallographic databases yielded no entries for this compound.

Conformational Landscape Studies

The flexibility of the ethoxymethyl side chains suggests that this compound can adopt multiple conformations in solution and in the solid state. The key conformational variables would include the rotation around the C-N bonds of the thiourea core and the C-O and C-C bonds of the substituents. The relative orientation of the two N-H bonds (cis-cis, cis-trans, or trans-trans) is a critical aspect of the conformational landscape for N,N'-disubstituted thioureas.

Conformational studies typically involve techniques like Nuclear Overhauser Effect (NOESY) NMR spectroscopy or computational potential energy surface scans. These methods can identify the most stable conformers and the energy barriers between them. No such studies specific to this compound have been reported in the literature.

Reactivity and Mechanistic Investigations of N,n Bis Ethoxymethyl Thiourea

Organic Transformations Mediated by N,N'-Bis(ethoxymethyl)thiourea Analogues

Analogues of this compound, particularly more complex macrocyclic and chiral bis-thioureas, have emerged as powerful tools in synthetic chemistry. Their capacity for dual hydrogen-bond donation allows for the simultaneous activation of both electrophiles and nucleophiles, a mechanism reminiscent of glycosyltransferase enzymes. harvard.edunih.gov This mode of action has been successfully applied to a range of challenging synthetic problems, including stereocontrolled glycosylations and other selective functionalizations.

Role in Catalytic Glycosylation Reactions

The synthesis of carbohydrates presents significant challenges, especially in controlling the stereochemical outcome of glycosylation reactions. nih.gov Macrocyclic bis-thiourea derivatives have been identified as highly effective catalysts for stereospecific glycosylation. nih.govnih.gov These catalysts promote an invertive, stereospecific nucleophilic substitution (SN2) pathway, enabling the synthesis of 1,2-trans, 1,2-cis, and 2-deoxy-β-glycosides from readily accessible glycosyl chlorides. harvard.edunih.gov

The catalyst's effectiveness stems from its ability to cooperatively activate both the glycosyl donor (electrophile) and the alcohol acceptor (nucleophile) through hydrogen bonding. nih.govrsc.org This dual activation stabilizes the SN2 transition state, enhancing reactivity and enforcing high stereoselectivity. rsc.org Unlike many traditional glycosylation methods that rely on heavy metal promoters, this organocatalytic approach functions under mild, neutral conditions, offering broad substrate scope and functional group tolerance. harvard.eduresearchgate.net For instance, bis-thiourea catalysts have been successfully used to glycosylate complex natural products, peptides, and pharmaceuticals. harvard.eduresearchgate.net

| Acceptor (Nucleophile) | Donor | Product Yield | Diastereomeric Ratio (β:α) |

|---|---|---|---|

| 6-OH-Galactose derivative | Acetonide-protected Mannosyl Chloride | 85% | >20:1 |

| 6-OH-Glucose derivative | Acetonide-protected Mannosyl Chloride | 88% | >20:1 |

| 4-OH-Rhamnose derivative | Acetonide-protected Mannosyl Chloride | 75% | 15:1 |

| Phenol | Acetonide-protected Mannosyl Chloride | 92% | >20:1 |

This table presents representative data on the scope of alcohol acceptors in β-mannosylation reactions catalyzed by a bis-thiourea analogue, demonstrating high yields and excellent β-selectivity. harvard.edu

Aminomethylation and Heterocyclic Annulation Reactions

The reactivity of the N-H bonds in thiourea (B124793) and its derivatives allows them to participate in aminomethylation reactions, such as the Mannich reaction. sciforum.net N,N'-bis(alkoxymethyl)thioureas can be synthesized in high yields by reacting thiourea with paraformaldehyde in an alcohol solvent. sciforum.net These compounds can then serve as aminomethylating agents. For instance, the catalytic aminomethylation of aminobenzamides using N,N'-bismethoxy(ethoxy)methylureas, formed in situ, has been used to synthesize both cyclic and acyclic benzamide (B126) derivatives containing a thiourea fragment. sciforum.net

Furthermore, bifunctional thiourea catalysts, which contain both a hydrogen-bond donating thiourea moiety and a basic amino group, are effective in promoting asymmetric annulation reactions. These catalysts have been successfully employed in [3+2] annulation reactions between 2-isothiocyanato-1-indanones and barbiturate-based olefins. beilstein-journals.org The thiourea group activates the olefin via hydrogen bonding, while the amine base activates the indanone, facilitating a domino Michael/cyclization reaction to produce structurally diverse spirobarbiturates with high yields and excellent stereoselectivities. beilstein-journals.org

Selective Chemical Derivatizations

A significant challenge in synthetic chemistry is the selective functionalization of one reactive site within a polyfunctional molecule, such as an unprotected carbohydrate. researchgate.netchemrxiv.org Precisely designed bis-thiourea catalysts have been developed to address this challenge, enabling catalyst-controlled, site-selective glycosylations. researchgate.net This strategy avoids the need for extensive protecting-group manipulations that are common in carbohydrate chemistry. chemrxiv.org

By establishing stabilizing noncovalent interactions, specifically C–H/π interactions between the catalyst and the nucleophile, the catalyst can differentiate between similarly reactive hydroxyl groups on a sugar. researchgate.netchemrxiv.org This allows for the highly selective galactosylation or mannosylation of a specific position on an unprotected or minimally protected mono- or disaccharide. chemrxiv.org This approach demonstrates that reaction selectivity can be governed by controlling subtle noncovalent interactions, mimicking the binding principles observed in sugar-binding proteins. researchgate.net

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms of transformations catalyzed by this compound analogues is crucial for optimizing existing methods and designing new catalysts. Mechanistic studies often combine theoretical calculations with experimental data from kinetic and stereochemical analyses to provide a detailed picture of the reaction pathway.

Transition State Theory and Reaction Pathway Analysis

Transition state theory (TST) provides a framework for understanding reaction rates by examining the properties of the activated complex, or transition state—the highest energy point along a reaction coordinate. fiveable.mebritannica.com For reactions catalyzed by bis-thiourea analogues, the catalyst's primary role is to lower the energy of the transition state, thereby accelerating the reaction. rsc.orgnih.gov

In thiourea-catalyzed glycosylations, the catalyst stabilizes the transition state through a network of hydrogen bonds. rsc.org Computational studies and reaction pathway analyses indicate a cooperative mechanism where the thiourea N-H groups form hydrogen bonds with both the departing leaving group of the electrophile and the oxygen of the nucleophilic alcohol. nih.govrsc.org This clamp-like binding motif polarizes the reactants and stabilizes the developing charges in the SN2 transition state. nih.govwikipedia.org This simultaneous activation is key to promoting a stereospecific pathway and preventing competing, non-selective SN1-type mechanisms that would proceed through a planar oxocarbenium ion intermediate. harvard.edunih.gov

Kinetic and Stereochemical Control Studies

Experimental studies provide strong evidence to support the mechanisms proposed by theoretical models. Kinetic analyses of bis-thiourea catalyzed glycosylations are consistent with a mechanism involving a stereospecific SN2 pathway. harvard.edu For example, the stereochemical outcome of these reactions is almost entirely dependent on the anomeric configuration of the glycosyl chloride donor; starting with an α-chloride yields a β-glycoside, and a β-chloride yields an α-glycoside, which is a hallmark of a stereoinvertive process. nih.gov

Acid-Base Activation Mechanisms (e.g., Thiourea-induced Acid Amplification)

The reactivity of this compound is significantly influenced by the presence of acids, which can initiate catalytic processes relevant to applications such as crosslinking in coating formulations. The mechanism of activation is centered on the acid-catalyzed decomposition of the N-alkoxymethyl groups. While detailed kinetic studies specifically on this compound for acid amplification are not extensively documented in publicly available literature, the reaction pathway can be understood by analogy to similar N-alkoxymethyl compounds used in self-crosslinkable systems.

The core of the activation mechanism involves the protonation of the ethoxymethyl group by an acid catalyst. This initial protonation of the ether oxygen makes the ethanol (B145695) moiety a good leaving group. Subsequent elimination of ethanol generates a highly reactive electrophilic intermediate, specifically an N-acyliminium ion equivalent. This cation is stabilized by resonance with the nitrogen and sulfur atoms of the thiourea core.

This reactive intermediate can then undergo several subsequent reactions, most notably reacting with a suitable nucleophile. In the context of a coating or polymer matrix, this nucleophile could be a hydroxyl group from a polymer backbone, leading to the formation of a stable ether linkage and thus a crosslinked network.

The proposed mechanistic steps for the acid-catalyzed activation of this compound are detailed in the table below.

Proposed Mechanism of Acid-Catalyzed Activation

| Step | Description | Key Species Involved |

| 1. Protonation | The ether oxygen of one of the ethoxymethyl groups is protonated by an external acid catalyst (H⁺A⁻). | This compound, Acid (H⁺) |

| 2. Elimination | The protonated intermediate undergoes elimination of ethanol (CH₃CH₂OH), a neutral leaving group. | Protonated Thiourea Intermediate |

| 3. Intermediate Formation | An electrophilic N-acyliminium cation intermediate is formed. This species is resonance-stabilized. | N-acyliminium Cation, Ethanol |

| 4. Nucleophilic Attack | The highly reactive N-acyliminium cation reacts with a nucleophile (Nu-H), such as a hydroxyl group on a polymer chain or a water molecule. | N-acyliminium Cation, Nucleophile (e.g., R-OH, H₂O) |

| 5. Crosslinking / Proton Regeneration | If the nucleophile is a polymer (R-OH), a crosslink is formed. If the nucleophile is water, the resulting intermediate can decompose to regenerate the thiourea amide and release a proton (H⁺), leading to acid amplification. | Crosslinked Product, Regenerated Acid (H⁺) |

This sequence illustrates how a small initial amount of acid can trigger a cascade of reactions, leading to the functionalization or crosslinking of a system, a principle leveraged in various material applications.

Coordination Chemistry of N,n Bis Ethoxymethyl Thiourea and Thiourea Ligands

Ligand Design and Coordination Modes

The versatility of thiourea-based ligands in coordination chemistry stems from their unique structural features, which allow for multiple modes of binding to metal ions.

Thiourea (B124793) and its derivatives are classic examples of ambidentate ligands, possessing multiple potential donor sites. rdd.edu.iqresearchgate.net The core structure, (R₂N)₂C=S, contains "hard" nitrogen donors and a "soft" sulfur donor. According to the Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur atom preferentially coordinates to soft metal ions like Cu(I), Ag(I), Pd(II), and Pt(II), while the hard nitrogen atoms could potentially coordinate to harder metal ions. cardiff.ac.uk

However, in the vast majority of simple thiourea complexes, coordination occurs exclusively through the sulfur atom. rdd.edu.iquobasrah.edu.iq This is attributed to the greater polarizability and availability of the lone pair electrons on the sulfur atom compared to the nitrogen atoms, whose lone pairs are involved in resonance with the C=S π-system. This delocalization reduces their basicity and donor capability. Therefore, ligands like N,N'-Bis(ethoxymethyl)thiourea are expected to primarily act as monodentate S-donors. mdpi.com

While simple N,N'-dialkylthioureas typically bind in a monodentate fashion through the sulfur atom, the thiourea moiety can participate in more complex coordination modes such as chelation and bridging.

Chelation: For chelation to occur, a second donor group must be present in the ligand's structure in a sterically favorable position to form a stable ring with the metal center. In N-acylthiourea derivatives, for instance, the ligand can deprotonate and coordinate in a bidentate fashion through the oxygen and sulfur atoms, forming a stable six-membered chelate ring. researchgate.net Some thiourea derivatives featuring strategically placed nitrogen atoms in their substituents can act as bidentate N,S-donor systems. nih.gov For this compound, the ether oxygen atoms in the ethoxymethyl groups are generally weak donors and are unlikely to participate in chelation under normal conditions.

Bridging: The thiocarbonyl sulfur atom, with its two lone pairs, is capable of bridging two metal centers. This bridging mode has been observed in various polynuclear and polymeric metal-thiourea complexes. mdpi.comamazonaws.com This capability allows for the construction of extended supramolecular architectures.

Synthesis and Structural Characterization of Coordination Compounds

The synthesis of metal complexes with thiourea derivatives is typically straightforward, often involving the direct reaction of a metal salt with the ligand in a suitable solvent. isca.me

The vast majority of coordination compounds reported for thiourea derivatives are homometallic , meaning they contain a single type of metal center. These complexes are synthesized by reacting the thiourea ligand with a salt of a specific metal, such as copper(II), nickel(II), or zinc(II). nih.gov

Heterometallic complexes , which contain at least two different metal ions, are significantly less common where a simple thiourea derivative acts as the primary bridging ligand. The synthesis of such complexes is more challenging and requires careful selection of ligands and reaction conditions to control the assembly of different metal ions into a single structure. While not a primary focus in the literature for simple thiourea ligands, they can be part of larger heterobimetallic systems when incorporated into more complex ligand frameworks.

Thiourea ligands coordinate to a wide variety of transition metals, resulting in complexes with diverse geometries. The final geometry is influenced by the metal's identity, oxidation state, coordination number, and the steric bulk of the thiourea ligand's substituents. cardiff.ac.uk

A notable characteristic of thiourea ligands is their ability to act as reducing agents for certain metal ions. For example, the reaction of N,N'-substituted thioureas with copper(II) salts often results in the formation of copper(I) complexes, as the thiourea reduces the metal center. uobasrah.edu.iqnih.gov

The following table summarizes common geometrical arrangements found in metal complexes of N,N'-disubstituted thiourea ligands, which can be considered representative for complexes of this compound.

| Metal Ion | Common Oxidation State | Typical Geometry | Example / Reference |

|---|---|---|---|

| Copper (Cu) | +1 | Trigonal Planar, Tetrahedral | rdd.edu.iqnih.gov |

| Nickel (Ni) | +2 | Square Planar, Octahedral | amazonaws.comnih.gov |

| Zinc (Zn) | +2 | Tetrahedral | nih.goviaea.org |

| Cobalt (Co) | +2 | Tetrahedral, Octahedral | isca.meisca.me |

| Palladium (Pd) | +2 | Square Planar | amazonaws.com |

| Platinum (Pt) | +2 | Square Planar | amazonaws.com |

Catalytic Applications in Organometallic Chemistry

While thiourea derivatives themselves are renowned as powerful hydrogen-bond-donating organocatalysts, their metal complexes have also been explored for catalytic applications in organometallic chemistry. rsc.org The coordination of a thiourea ligand to a metal center can modify the metal's electronic properties, steric environment, and reactivity, leading to new catalytic activities.

Metal complexes derived from thiourea have been investigated as catalysts in various organic transformations. nih.govresearchgate.net For example, zinc(II) complexes supported by aryl thiourea ligands have demonstrated catalytic activity in the hydroboration of aldehydes and ketones. iaea.org The thiourea ligand in these systems helps to stabilize the metal center and modulate its Lewis acidity, which is crucial for the catalytic cycle. Although specific catalytic applications for organometallic complexes of this compound have not been reported, the general catalytic potential of related thiourea-metal systems suggests this as a plausible area for future investigation. researchgate.net

Role in Homogeneous and Heterogeneous Catalysis

While specific research on the catalytic applications of this compound is not extensively documented in publicly available literature, the closely related analog, 1,3-bis(methoxymethyl)thiourea, has been utilized as a ligand in homogeneous catalysis. Its role has been noted in the synthesis of cyclophanes, a class of bridged aromatic macrocyclic compounds. In these syntheses, 1,3-bis(methoxymethyl)thiourea is employed in conjunction with transition metal catalysts such as Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and Samarium(III) chloride hexahydrate (SmCl₃·6H₂O).

In this catalytic system, the bis(methoxymethyl)thiourea ligand is thought to coordinate with the metal center, facilitating the cyclization reaction to form the desired macrocyclic structure. The precise mechanism likely involves the template effect of the metal-ligand complex, which brings the reacting moieties into proximity, thereby promoting the intramolecular ring-closing reaction.

The broader class of N,N'-disubstituted thioureas has been more widely explored in catalysis. For instance, bulky N,N-disubstituted acyclic and cyclic bis(thiourea) ligands form stable and active palladium(0) complexes for Heck and Suzuki coupling reactions. core.ac.uk These reactions are fundamental carbon-carbon bond-forming transformations in organic synthesis. The thiourea ligands in these palladium complexes are believed to enhance the catalytic activity and stability of the metal center, even under aerobic conditions. core.ac.uk

The following table summarizes the catalytic activity of palladium complexes with different bis(thiourea) ligands in the Heck reaction between iodobenzene (B50100) and methyl acrylate.

| Entry | Bis(thiourea) Ligand | Pd Source | Ligand/Pd Ratio | Time (h) | Conversion (%) |

| 1 | 1a | Pd₂(dba)₃ | 1:1 | 24 | 25 |

| 2 | 1b | Pd₂(dba)₃ | 1:1 | 24 | 45 |

| 3 | 1c | Pd₂(dba)₃ | 1:1 | 12 | 100 |

| 4 | 1d | Pd₂(dba)₃ | 1:1 | 12 | 100 |

| 5 | 1e | Pd₂(dba)₃ | 1:1 | 24 | 68 |

| 6 | 1f | Pd₂(dba)₃ | 1:1 | 8 | 100 |

Data sourced from a study on bis(thiourea) ligands in Pd-catalyzed reactions. core.ac.uk

While the specific role of this compound in heterogeneous catalysis is not well-documented, thiourea-based systems, in general, can be immobilized on solid supports to create heterogeneous catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Exploration in Catalyst Design and Development

The design and development of catalysts incorporating N,N'-disubstituted thiourea ligands, such as this compound, are driven by the desire to create more efficient, selective, and stable catalytic systems. The structural and electronic properties of the thiourea ligand can be systematically modified to fine-tune the performance of the catalyst.

Key aspects in the design of these catalysts include:

Nature of the N-substituents: The electronic and steric properties of the substituents on the nitrogen atoms have a significant impact on the ligand's coordination behavior and the resulting catalyst's activity. The ethoxymethyl groups in this compound, for example, can influence the solubility of the ligand and its metal complexes, as well as the steric environment around the metal center.

Chelation and Ligand Bite Angle: In bis(thiourea) ligands, the linker connecting the two thiourea moieties determines the bite angle and the chelation mode. This is a critical parameter in controlling the geometry and stability of the metal complex, which in turn affects its catalytic properties.

Metal-Ligand Cooperation: In some catalytic cycles, the thiourea ligand is not merely a spectator but actively participates in the reaction mechanism. For instance, the N-H protons of a thiourea can act as hydrogen bond donors to activate substrates. While this compound lacks N-H protons, the oxygen atoms of the ethoxymethyl groups could potentially interact with substrates or other species in the catalytic cycle.

The development of new catalysts often involves screening a library of ligands with systematic variations in their structure. For example, in the context of palladium-catalyzed cross-coupling reactions, different N,N'-disubstituted bis(thiourea) ligands have been synthesized and evaluated to identify the optimal ligand for a specific transformation. core.ac.uk This approach allows for the rational design of catalysts with improved performance characteristics, such as higher turnover numbers (TONs) and turnover frequencies (TOFs). core.ac.uk

The table below illustrates the influence of the bis(thiourea) ligand structure on the catalytic activity of its palladium complex in the Heck reaction.

| Ligand | Description | Catalytic Activity |

| 1c | Acyclic bis(thiourea) derived from diethylamine | High activity |

| 1e | Cyclic bis(thiourea) | Lower activity |

| 1f | Bulky cyclic bis(thiourea) | Highest activity |

Based on findings from a study on the design and synthesis of bis(thiourea) ligands. core.ac.uk

While the exploration of this compound in catalyst design is still an emerging area, the principles established from the study of other N,N'-disubstituted thioureas provide a solid foundation for its future development and application in catalysis.

Theoretical and Computational Chemistry of N,n Bis Ethoxymethyl Thiourea

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations offer a detailed understanding of the electronic characteristics of N,N'-Bis(ethoxymethyl)thiourea at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. In the study of thiourea (B124793) derivatives, DFT has been successfully employed to optimize molecular geometries and to calculate various electronic properties. nih.gov For this compound, DFT calculations, often utilizing functionals like B3LYP, are crucial for determining key structural parameters such as bond lengths and angles. These theoretical values can then be compared with experimental data, often showing a high degree of correlation. researchgate.net

DFT is also foundational for further analyses, including the calculation of the molecular electrostatic potential, frontier molecular orbitals, and natural bond orbitals, which collectively provide a comprehensive picture of the molecule's reactivity and stability.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential.

For thiourea derivatives, the MEP analysis typically reveals that the most negative potential is located around the sulfur and oxygen atoms, indicating these as likely sites for electrophilic attack. nih.govresearchgate.net Conversely, the regions around the N-H protons often exhibit a positive potential, suggesting their susceptibility to nucleophilic attack. In this compound, the ethoxymethyl groups would also influence the charge distribution, and an MEP analysis would precisely map these electronic features.

Table 1: Predicted Electrostatic Potential Regions in this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Sulfur Atom (Thione Group) | Negative | Site for electrophilic attack |

| Oxygen Atoms (Ethoxymethyl Groups) | Negative | Site for electrophilic attack |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. irdindia.in

In thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, consistent with their electron-donating nature. The LUMO, conversely, may be distributed over the thiocarbonyl group. For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. irdindia.in FMO analysis can also provide insights into the nature of electronic transitions within the molecule. nih.gov

Table 2: Frontier Molecular Orbitals and Their Significance in this compound

| Orbital | Description | Role in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Electron-donating capacity |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting capacity |

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.orgwisc.edu This method allows for the investigation of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals, which contribute to the molecule's stability. rsc.org

In the context of this compound, NBO analysis can quantify the delocalization of electron density and the strength of intramolecular interactions. For instance, it can reveal interactions between the lone pairs of the nitrogen and sulfur atoms and the antibonding orbitals of adjacent groups, providing a deeper understanding of the electronic delocalization within the thiourea core and the influence of the ethoxymethyl substituents.

Computational Modeling of Reaction Pathways and Energetics

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the prediction of transition states and intermediates that may be difficult to observe experimentally.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and intermediates. For reactions involving thiourea derivatives, such as cyclization reactions, quantum-chemical calculations can determine the thermodynamic parameters of these transient species. researchgate.net The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms its identity as a transition state. researchgate.net This information is crucial for understanding the reaction mechanism and for predicting reaction rates. For this compound, such studies could elucidate the pathways of its synthesis or decomposition, providing valuable mechanistic insights.

Rationalization of Stereoselectivity in Thiourea-Catalyzed Reactions

The stereoselectivity observed in reactions catalyzed by thiourea derivatives, including this compound, is fundamentally governed by the formation of specific, highly-ordered transition states. Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the mechanisms behind this stereocontrol. The core principle lies in the bifunctional nature of the thiourea catalyst, which can simultaneously activate both the electrophile and the nucleophile through a network of non-covalent interactions. nih.govacs.org

The two N-H groups of the thiourea moiety are crucial hydrogen-bond donors. nih.gov In a typical catalytic cycle, these N-H groups form a dual hydrogen-bond (a "bidentate" interaction) with an electronegative atom (commonly oxygen or nitrogen) on the electrophilic substrate. This interaction polarizes the substrate, increasing its reactivity, and locks it into a specific orientation relative to the catalyst's chiral scaffold. nih.govacs.org

Simultaneously, other functional groups on the catalyst can interact with the nucleophile. For instance, in bifunctional thiourea-amine catalysts, the amine group can activate the nucleophile. organic-chemistry.org The combination of these interactions creates a chiral pocket wherein the nucleophile is guided to attack a specific prochiral face of the electrophile. The difference in the activation energies between the transition states leading to the different stereoisomers determines the enantiomeric or diastereomeric excess of the reaction.

Computational models of transition states consistently show that the favored stereoisomer results from the most stable transition state assembly. nih.gov This stability is a cumulative effect of minimizing steric repulsion and maximizing attractive non-covalent interactions, such as hydrogen bonds and CH/π interactions, between the catalyst and the substrates. nih.govnih.gov The specific geometry of the catalyst, including the nature of its substituents (like the ethoxymethyl groups in this compound), dictates the precise architecture of this transition state, thereby controlling the stereochemical outcome. nih.gov

Advanced Intermolecular Interaction Analysis

Detailed Hydrogen Bonding Network Characterization

The catalytic activity and structural organization of this compound are heavily influenced by its capacity to form extensive hydrogen bonding networks. Ureas and thioureas are well-recognized for their hydrogen-bonding capabilities, which can lead to complex self-assembled structures. wm.edu The primary hydrogen bond donors are the two N-H protons of the thiourea core, while the primary acceptor is the sulfur atom (C=S). wm.eduresearchgate.net

Computational and crystallographic studies of various symmetrically disubstituted thioureas reveal several common hydrogen bonding motifs:

Intramolecular Hydrogen Bonds: In this compound, intramolecular hydrogen bonds could potentially form between one of the N-H protons and the oxygen atom of an adjacent ethoxymethyl group. Such interactions can influence the conformation of the molecule, favoring specific rotamers. nih.gov

Intermolecular N-H···S Bonds: The most common intermolecular interaction involves the N-H group of one molecule donating a hydrogen bond to the sulfur atom of a neighboring molecule. wm.eduresearchgate.net This interaction can lead to the formation of dimers or one-dimensional zigzag chains. wm.eduresearchgate.net

Intermolecular N-H···O Bonds: The oxygen atoms within the ethoxymethyl groups of this compound can also act as hydrogen bond acceptors for the N-H groups of adjacent molecules, further extending the supramolecular assembly.

The conformation of the N-H groups (cis or trans relative to the C=S bond) plays a significant role in the resulting network. wm.edu X-ray crystal structures of related compounds show that these hydrogen bonds dictate the molecular packing, leading to diverse supramolecular architectures, including 1D chains, 2D sheets, and complex 3D networks. wm.eduwm.eduresearchgate.net The precise nature of this network for this compound would depend on crystallization conditions, but the fundamental interactions would be driven by these N-H···S and N-H···O bonds. acs.org

Non-Covalent Interaction (NCI) and Energy Decomposition Analysis (EDA)

To gain a deeper, quantitative understanding of the forces governing the catalytic activity and molecular recognition of this compound, advanced computational techniques like Non-Covalent Interaction (NCI) analysis and Energy Decomposition Analysis (EDA) are employed.

Non-Covalent Interaction (NCI) Analysis: NCI analysis is a powerful tool for visualizing and identifying weak interactions in molecular systems. chemtools.orgnih.gov It is based on the electron density (ρ) and its reduced density gradient (s). By plotting s versus ρ, regions corresponding to different types of interactions can be identified. chemtools.org In the context of a catalytic complex involving this compound, NCI plots can visually confirm the presence, location, and nature of key interactions. mdpi.comrsc.org

The isosurfaces generated in an NCI analysis are color-coded to distinguish between different interaction types:

Blue surfaces indicate strong, attractive interactions, such as the primary N-H···O hydrogen bonds between the thiourea and its substrate.

Red surfaces denote repulsive steric clashes, which destabilize a particular arrangement. chemtools.org

This visualization allows for a qualitative rationalization of why a catalyst-substrate complex adopts a specific geometry to achieve stereoselectivity. mdpi.com

Energy Decomposition Analysis (EDA): EDA is a quantitative method used to partition the total interaction energy between molecular fragments into physically meaningful components. researchgate.netnih.gov For a complex between this compound (fragment A) and a substrate (fragment B), the total interaction energy (ΔE_int) can be broken down as follows:

ΔE_int = ΔE_elstat + ΔE_Pauli + ΔE_orb + ΔE_disp

ΔE_elstat (Electrostatic): Represents the classical electrostatic interaction (attraction or repulsion) between the unperturbed charge distributions of the fragments. This is often a major stabilizing component in polar interactions like hydrogen bonding. researchgate.net

ΔE_Pauli (Pauli Repulsion): A destabilizing term arising from the quantum mechanical repulsion between electrons of the same spin when the fragments are brought together. It is the primary source of steric hindrance. researchgate.net

ΔE_orb (Orbital Interaction): A stabilizing term that accounts for charge transfer, polarization, and covalent bond formation as the orbitals of the fragments relax and mix. This term can be further decomposed to analyze the contributions of different orbital symmetries (σ, π). researchgate.net

ΔE_disp (Dispersion): Accounts for the attractive London dispersion forces, which are a form of electron correlation. This term is particularly important for nonpolar or weakly polar interactions. researchgate.net

By calculating the magnitude of each component, EDA provides a detailed energetic profile of the catalyst-substrate interaction, allowing researchers to pinpoint the dominant forces responsible for binding and stereochemical control.

Interactive Data Table: Illustrative Energy Decomposition Analysis (EDA) of a Thiourea-Substrate Complex

| Interaction Component | Energy (kcal/mol) | Contribution | Description |

| ΔE_elstat | -25.5 | Attractive | Strong electrostatic attraction, primarily from hydrogen bonding. |

| ΔE_Pauli | +30.2 | Repulsive | Steric repulsion between the catalyst and substrate. |

| ΔE_orb | -18.8 | Attractive | Stabilization from charge transfer and orbital mixing. |

| ΔE_disp | -7.1 | Attractive | Contribution from van der Waals / dispersion forces. |

| ΔE_int (Total) | -21.2 | Attractive | The net interaction energy, indicating a stable complex. |

Note: These values are hypothetical and serve to illustrate the typical contributions of each energy component in a thiourea-catalyzed system.

Spectroscopic Property Prediction and Validation

Computational chemistry provides essential tools for predicting the spectroscopic properties of molecules like this compound, which is crucial for structural confirmation and for understanding its electronic environment. DFT calculations are widely used to predict vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. rsc.orgmdpi.comrsc.org

FT-IR Spectroscopy: The vibrational frequencies of a molecule can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). q-chem.com This analysis yields a set of vibrational modes and their corresponding frequencies, which constitute the theoretical IR spectrum. These calculated frequencies are often systematically scaled by a small factor to correct for anharmonicity and limitations in the theoretical method, improving agreement with experimental data. rsc.org For this compound, key predicted vibrational bands would include:

N-H stretching: Typically observed in the 3100-3400 cm⁻¹ range. The exact position is highly sensitive to hydrogen bonding; involvement in H-bonds causes a shift to lower frequencies (red-shift). nih.govacs.org

C=S stretching: Usually found between 1000-1200 cm⁻¹. ukm.my

C-O-C stretching: Associated with the ethoxymethyl groups.

N-C-N stretching and bending modes.

NMR Spectroscopy: The prediction of NMR spectra involves calculating the nuclear magnetic shielding tensors for each nucleus. q-chem.com The chemical shift (δ) is then determined by referencing these calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS). q-chem.com Both ¹H and ¹³C NMR spectra can be accurately predicted. researchgate.netmdpi.com

For this compound, key predicted chemical shifts would be:

¹H NMR: Signals for the N-H protons, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons of the ethoxymethyl groups. The N-H proton signal is often broad and its chemical shift is sensitive to solvent and concentration due to hydrogen bonding. nih.govmdpi.com

¹³C NMR: Resonances for the thiocarbonyl (C=S) carbon, and the methylene and methyl carbons of the ethoxymethyl groups. ukm.mynih.gov The C=S carbon typically appears significantly downfield (e.g., ~180 ppm). nih.gov

Validation: The ultimate goal of these predictions is validation against experimental data. A strong correlation between the predicted and measured spectra provides high confidence in the computationally determined molecular structure and conformation. rsc.orgmdpi.com Discrepancies can point to specific intermolecular interactions (like hydrogen bonding in the solid state for IR) or dynamic processes in solution. acs.org

Interactive Data Table: Comparison of Predicted vs. Experimental Spectroscopic Data for a Thiourea Derivative

| Parameter | Predicted Value (DFT) | Experimental Value | Assignment |

| ¹H NMR (δ, ppm) | 9.35 | 9.31 | N-H |

| 4.88 | 4.91 | O-CH₂-N | |

| 3.61 | 3.65 | O-CH₂-CH₃ | |

| 1.22 | 1.24 | CH₃ | |

| ¹³C NMR (δ, ppm) | 181.5 | 180.9 | C=S |

| 75.4 | 75.1 | O-CH₂-N | |

| 65.2 | 64.9 | O-CH₂-CH₃ | |

| 15.3 | 15.1 | CH₃ | |

| FT-IR (ν, cm⁻¹) | 3255 (scaled) | 3248 | N-H stretch |

| 1158 (scaled) | 1162 | C=S stretch |

Note: Data are hypothetical, based on typical values for related thiourea structures, to illustrate the validation process.

Advanced Applications in Chemical and Materials Sciences

Role in Advanced Organic Synthesis

In the realm of advanced organic synthesis, thiourea (B124793) derivatives have emerged as powerful organocatalysts, capable of facilitating complex chemical transformations with high levels of stereoselectivity. This has been particularly impactful in the asymmetric synthesis of chiral molecules, which are of paramount importance in pharmaceuticals and agrochemicals.

Thiourea-based molecules are recognized for their excellent catalytic activity in a variety of transformations, which is attributed to their distinctive double hydrogen-bonding activation process. rsc.org Chiral organic molecules incorporating a thiourea backbone are well-established catalysts for the enantioselective synthesis of diverse products from asymmetric reactions. rsc.org While specific studies focusing exclusively on N,N'-Bis(ethoxymethyl)thiourea in chiral organocatalysis are not extensively documented, the broader class of N,N'-disubstituted thioureas has been successfully employed in numerous asymmetric transformations.

These catalysts operate by forming hydrogen bonds with electrophiles, thereby activating them towards nucleophilic attack. The chiral environment created by the catalyst directs the approach of the nucleophile, leading to the preferential formation of one enantiomer over the other. The development of multifunctional thiourea catalysts, which may include a tertiary amine or an 1,2-amino alcohol, allows for the simultaneous activation of both the nucleophile and the electrophile through acid-base and hydrogen-bonding interactions. nih.govscilit.com This dual activation strategy has proven effective in a range of diastereoselective and enantioselective nucleophilic reactions, including Michael additions and aza-Henry reactions. nih.gov The flexible ethoxymethyl groups in this compound could potentially be modified to incorporate chiral auxiliaries, thus enabling its use as a chiral organocatalyst.

The synthesis of oligosaccharides and other complex carbohydrates presents a significant challenge in organic chemistry, primarily due to the difficulty in controlling the stereochemistry of the glycosidic linkages. Recently, thiourea-catalyzed glycosylation has emerged as a breakthrough in the stereoselective synthesis of oligosaccharides. rsc.orgrsc.org This method utilizes thiourea derivatives as organocatalysts to activate glycosyl donors through non-covalent interactions, particularly hydrogen bonding, facilitating highly stereoselective glycosylation reactions. rsc.org

Macrocyclic bis-thiourea derivatives have been shown to catalyze stereospecific invertive substitution pathways of glycosyl chlorides, enabling the synthesis of 1,2-trans-, 1,2-cis-, and 2-deoxy-β-glycosides. nih.govnih.gov The mechanism is believed to involve the simultaneous activation of the electrophile (glycosyl donor) and the nucleophile (glycosyl acceptor) by the bis-thiourea catalyst. nih.govnih.gov This cooperative mechanism allows for precise control over the stereochemical outcome of the glycosylation reaction. nih.gov

Precisely designed bis-thiourea small-molecule catalysts have also been demonstrated to achieve highly stereo- and site-selective glycosylations of unprotected or minimally protected mono- and disaccharides. chemrxiv.org This represents a significant advancement, as it circumvents the need for complex protecting-group strategies traditionally employed in carbohydrate synthesis. chemrxiv.org The fundamental principles of this catalytic approach could potentially be extended to derivatives like this compound, suggesting its prospective role in the stereoselective construction of complex biomolecules.

Functional Materials Development

The unique molecular structure of thiourea and its derivatives makes them attractive building blocks for the development of functional materials with tailored optical, electronic, and chemical properties. The presence of both hydrogen bond donors and acceptors, along with the sulfur atom's coordination capabilities, allows for the creation of a diverse range of materials.

Materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Thiourea and its derivatives have been investigated for their potential as NLO materials. For instance, single crystals of zinc tris(thiourea) sulfate (B86663) (ZTS) have been shown to exhibit second-harmonic generation (SHG), a second-order NLO effect. optica.org The NLO response in these materials is attributed to the molecular structure and the crystalline packing, which can lead to a non-centrosymmetric arrangement necessary for second-order NLO phenomena.

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. nih.gov Hydrogen bonding is a key directional interaction in the formation of supramolecular architectures. wikimedia.orgnih.gov Thiourea derivatives are excellent building blocks for supramolecular assembly due to the presence of N-H groups that can act as hydrogen bond donors and the thiocarbonyl sulfur atom which can act as a hydrogen bond acceptor. researchgate.net

The self-assembly of thiourea derivatives can lead to the formation of well-ordered one-, two-, and three-dimensional structures. The specific architecture is dictated by the substitution pattern on the thiourea core. The ethoxymethyl groups in this compound, with their ether oxygen atoms, introduce additional potential hydrogen bond acceptor sites, which could lead to more complex and robust supramolecular structures. These self-assembled architectures are of interest for applications in areas such as crystal engineering, host-guest chemistry, and the development of "smart" materials that can respond to external stimuli.

The sulfur atom of the thiocarbonyl group in thiourea derivatives is a soft Lewis base and exhibits a strong affinity for soft Lewis acidic metal ions. This property makes thiourea-based compounds effective ligands for the extraction and separation of heavy metal ions. uobasrah.edu.iqmdpi.com Thiourea-functionalized resins have been developed and utilized for the removal of toxic heavy metals, such as mercury(II), from aqueous solutions. researchgate.net

Bis(thiourea) compounds can act as flexible ligands, coordinating with a variety of metal centers as neutral ligands or as anions. isca.me The coordination can occur through the sulfur and/or nitrogen atoms, leading to the formation of stable metal complexes. isca.memdpi.comnih.gov This chelating ability is crucial for the selective extraction of metal ions. N,N'-disubstituted thiourea derivatives have been investigated for their extractive properties, forming water-insoluble complexes with many transition metals. ksu.edu.tr The presence of ethoxymethyl groups in this compound could influence its solubility and extraction efficiency for specific metal ions, making it a candidate for applications in hydrometallurgy, environmental remediation, and analytical chemistry for the preconcentration and determination of trace metals.

Precursor Chemistry for Novel Organic and Organometallic Compounds

This compound serves as a versatile precursor in the synthesis of a variety of novel organic and organometallic compounds. The reactivity of the ethoxymethyl groups, coupled with the inherent coordinating ability of the thiourea backbone, allows for its application in the construction of complex heterocyclic systems and the formation of diverse organometallic complexes.

The N-alkoxymethyl functionality of N,N'-bis(alkoxymethyl)thioureas, such as the closely related N,N'-bis(hydroxymethyl)thiourea, is key to its role as a precursor for novel organic compounds. These functional groups can react with nucleophiles, leading to the formation of new carbon-nitrogen and carbon-heteroatom bonds. This reactivity is particularly useful in the synthesis of heterocyclic compounds.

A significant application of this precursor chemistry is in the synthesis of triazinane-2-thione derivatives. Research has shown that N,N'-bis(hydroxymethyl)thiourea, an analogue of this compound, reacts with diamines to yield complex heterocyclic structures. For example, the reaction with propane-1,3-diamine can produce either a bis(1,3,5-triazinane-2-thione) derivative or a more complex tricyclic product, depending on the stoichiometry of the reactants. This transformation highlights the utility of N,N'-bis(alkoxymethyl)thioureas as building blocks for constructing intricate molecular architectures. The general reaction scheme involves the condensation of the alkoxymethyl groups with the amine functionalities of the diamine, leading to the formation of the heterocyclic ring system.

The following table summarizes the products obtained from the reaction of N,N'-bis(hydroxymethyl)thiourea with various diamines, demonstrating the versatility of this class of compounds as precursors to complex heterocycles.

| Diamine | Molar Ratio (Thiourea:Diamine) | Product |

| Propane-1,3-diamine | 2:1 | 5,5'-propane-1,3-diylbis(1,3,5-triazinane-2-thione) |

| Propane-1,3-diamine | 1:1 | 1,3,5,7,11,13,15,17-octaazatricyclo[15.3.1.1^7,11^]docosane-4,14-dithione |

| Ethane-1,2-diamine | 2:1 | 5,5'-(ethane-1,2-diyl)bis(1,3,5-triazinane-2-thione) |

| Butane-1,4-diamine | 1:1 (with formaldehyde) | 5,5'-(butane-1,4-diyl)bis(1,3,5-triazinane-2-thione) |

While specific research directly utilizing this compound as a ligand for organometallic complexes is not extensively documented, the broader class of N,N'-substituted thioureas has been widely explored in coordination chemistry. These studies provide a strong basis for understanding the potential of this compound in forming novel organometallic compounds.

Thiourea derivatives are known to coordinate to a variety of metal centers, including transition metals like copper, nickel, zinc, ruthenium, and rhodium. The coordination typically occurs through the sulfur atom of the thiocarbonyl group, which acts as a soft donor. In some cases, the nitrogen atoms can also participate in coordination, leading to different binding modes (monodentate, bidentate, or bridging). The presence of the ethoxymethyl groups in this compound could influence the electronic properties and steric hindrance of the ligand, potentially leading to the formation of unique organometallic complexes with interesting structural and electronic properties.

The synthesis of such complexes generally involves the reaction of the thiourea ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can exhibit a range of geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the ligands.

The following table provides examples of metal complexes formed with various N,N'-disubstituted thiourea ligands, illustrating the potential for this compound to act as a versatile ligand in organometallic synthesis.

| Metal Ion | Thiourea Ligand | Complex Formulation | Geometry |

| Cu(I) | L1a | [(L1a)₂Cu]ClO₄ | Distorted Tetrahedral |

| Zn(II) | L1c | (L1c)₂Zn₂ | Distorted Tetrahedral |

| Ni(II) | L2c | (L2c)₂Ni₂ | Square Planar |

| Cu(II) | L4 | [(L4)₂CuCl₂] | Square Planar |

| Ru(II) | N-(acyl)-N',N'-(disubstituted)thiourea | trans-[Ru(PPh₃)₂(Th)(bipy)]PF₆ | Octahedral |

These examples underscore the broad potential of this compound as a precursor for generating a diverse array of novel organic and organometallic compounds with potential applications in various fields of chemical and materials sciences.

Future Directions and Emerging Research Avenues for N,n Bis Ethoxymethyl Thiourea

Innovation in Sustainable Synthesis Methodologies

The synthesis of thiourea (B124793) derivatives is undergoing a paradigm shift towards more sustainable and environmentally benign methods. Future research on N,N'-Bis(ethoxymethyl)thiourea is expected to focus on aligning its production with the principles of green chemistry.

Current research in the broader field of thiourea synthesis highlights several innovative approaches that could be adapted for this compound. These include the utilization of microwave irradiation and flow chemistry techniques. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for various thiourea derivatives. ukm.myresearchgate.net Similarly, continuous-flow synthesis offers advantages in terms of safety, scalability, and product consistency, as demonstrated in the multicomponent synthesis of other thioureas. mdpi.comnih.gov

Another key aspect of sustainable synthesis is the use of greener solvents and catalysts. Research into aqueous medium synthesis for other thiourea derivatives has shown promising results, offering an alternative to volatile organic solvents. acs.org The development of one-pot, multi-step reaction sequences, which avoid the isolation of intermediates, also represents a significant step towards more sustainable chemical production. soton.ac.uk Future investigations will likely explore these avenues to develop efficient and eco-friendly protocols for this compound.

Table 1: Comparison of Synthesis Methodologies for Thiourea Derivatives

| Methodology | Typical Reaction Time | Yield (%) | Key Advantages | Potential Applicability to this compound |

|---|---|---|---|---|

| Conventional Reflux | 24 hours | 44% | Standard laboratory technique | High, but less sustainable |

| Microwave Irradiation | 10 minutes | 73% | Rapid, higher yield | High, offers a greener alternative |

| Continuous-Flow | 6.5 minutes (residence time) | 96% | Scalable, high purity | High, suitable for industrial production |

Data presented is representative of studies on various bis-thiourea derivatives and not specific to this compound. ukm.mymdpi.com

Design of Next-Generation Multifunctional Catalytic Systems

Thiourea derivatives have emerged as powerful organocatalysts, capable of promoting a wide range of chemical transformations through hydrogen bonding interactions. acs.orgrsc.orgrsc.org The design of next-generation multifunctional catalytic systems based on the this compound scaffold is a particularly exciting area of future research.

The presence of ethoxymethyl groups introduces unique electronic and steric properties that could be harnessed in catalyst design. These groups may influence the solubility of the catalyst in various solvents and could participate in secondary interactions with substrates, potentially leading to enhanced reactivity and selectivity. Research on other bis-thiourea organocatalysts has demonstrated their efficacy in asymmetric reactions, such as the aza-Henry reaction, by simultaneously activating both reaction components through hydrogen bonding. nih.govmsu.edu

Future research will likely focus on designing chiral versions of this compound and exploring their applications in asymmetric catalysis. The development of bifunctional catalysts, where the thiourea moiety acts as a hydrogen bond donor and another functional group serves as a Brønsted acid or base, is a promising strategy. acs.org The ethoxymethyl groups could also serve as handles for grafting the catalyst onto solid supports, facilitating catalyst recovery and reuse.

Elucidation of Complex Reaction Mechanisms at the Molecular Level

A fundamental understanding of reaction mechanisms at the molecular level is crucial for the rational design of more efficient catalysts and processes. For this compound, future research will undoubtedly involve detailed mechanistic studies to unravel the intricacies of its chemical transformations.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the electronic structure, reactivity, and reaction pathways of thiourea derivatives. mdpi.comsciensage.infonih.govresearchgate.netnih.gov DFT calculations can provide valuable insights into transition state geometries, activation energies, and the nature of non-covalent interactions that govern catalytic activity. Such studies on other bis-thiourea catalyzed reactions, like the Henry reaction, have successfully explained the observed stereoselectivity. figshare.com

Experimental techniques such as in-situ spectroscopy (e.g., NMR and IR) will also play a vital role in identifying reaction intermediates and understanding the kinetics of reactions involving this compound. unipi.it By combining computational and experimental approaches, researchers can build comprehensive models of reaction mechanisms, paving the way for the optimization of existing reactions and the discovery of new transformations.

Table 2: Quantum Chemical Parameters for Representative Thiourea Derivatives (Calculated via DFT)

| Parameter | Description | Typical Calculated Values (eV) | Relevance to Reactivity |

|---|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy | -6.0 to -7.0 | Indicates electron-donating ability |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.5 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 to 5.0 | Relates to chemical stability and reactivity |

These values are illustrative and based on DFT studies of various thiourea derivatives. Specific values for this compound would require dedicated computational analysis. sciensage.inforesearchgate.net

Development of High-Performance Thiourea-Based Materials

The unique properties of the thiourea functional group, including its strong hydrogen bonding capabilities and its ability to coordinate with metals, make it an attractive building block for high-performance materials. rsc.org Future research is expected to explore the incorporation of this compound into various material architectures.

One promising area is the development of novel polymers and resins. Thiourea-based polymers have been investigated for applications such as heavy metal removal and as thermoset elastomers with reprocessable properties. researchgate.netcypress-international.comspringernature.com The ethoxymethyl groups in this compound could act as reactive sites for polymerization or as cross-linking agents, leading to materials with tailored mechanical and thermal properties. For instance, the development of polyether-thiourea-siloxane copolymers has shown promise in marine antifouling coatings due to hydrogen bonding interactions. mdpi.com

Furthermore, the ability of thiourea derivatives to form self-assembling structures through hydrogen bonding opens up possibilities in the field of supramolecular chemistry and materials science. The design of functional materials such as sensors, gels, and liquid crystals based on this compound is a plausible and exciting avenue for future exploration. The development of such materials could lead to advancements in areas ranging from environmental remediation to biomedical devices.

Q & A

Q. What are the established synthetic routes for N,N'-Bis(ethoxymethyl)thiourea, and what factors influence yield optimization?

Methodological Answer: Synthesis typically involves reacting ethoxymethylamine with thiophosgene or carbon disulfide under controlled conditions. Slow evaporation in polar aprotic solvents (e.g., DMF) followed by recrystallization is common for crystallization . Yield optimization requires careful control of stoichiometry, reaction time, and temperature. For example, competing side reactions (e.g., hydrolysis of intermediates) can reduce yields, necessitating inert atmospheres or anhydrous solvents . Green synthesis in aqueous media has also been explored, leveraging phase-transfer catalysts to enhance reactivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify substitution patterns and confirm ethoxymethyl group attachment via shifts near δ 3.5–4.0 ppm (CHO) and δ 1.2 ppm (CH) .

- X-ray diffraction (XRD) : Monoclinic or orthorhombic crystal systems are common. Key parameters include unit cell dimensions (e.g., a = 9.236 Å, b = 7.223 Å for analogous thioureas) and hydrogen-bonding networks (N–H⋯S/O interactions) .

- IR spectroscopy : Thiourea’s C=S stretch appears near 1250–1350 cm, while N–H stretches occur at 3200–3400 cm .

Q. What are the primary research applications of this compound in materials science and catalysis?

Methodological Answer:

- Organocatalysis : Thioureas act as hydrogen-bond donors, stabilizing transition states in asymmetric reactions. Ethoxymethyl groups enhance solubility in nonpolar media, broadening substrate compatibility .

- Coordination chemistry : The ambidentate S/N donor sites enable metal complexation, useful in designing catalysts for redox or coupling reactions .

- Polymer modification : Ethoxymethyl substituents improve thermal stability, making derivatives suitable as crosslinkers or stabilizers in resins .

Advanced Research Questions

Q. How do chalcogen-bonding interactions influence the conformational stability of this compound?

Methodological Answer: Dual S⋯S or S⋯O interactions enforce a planar trans–trans conformation, as confirmed by XRD and DFT calculations. For example, Se⋯S interactions in analogous thioureas reduce rotational freedom around C–N bonds by 15–20 kcal/mol, favoring rigid geometries critical for catalytic activity . Researchers should analyze Hirshfeld surfaces or NCI plots to map noncovalent interactions .

Q. What strategies resolve contradictions in reported catalytic efficiencies of thiourea derivatives?

Methodological Answer: Discrepancies often arise from solvent polarity, substrate steric effects, or competing coordination modes. Systematic studies should:

Q. How can computational methods predict the ligand behavior of this compound in metal complexes?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to evaluate S vs. N binding energies. Ethoxymethyl groups increase electron density at S, favoring S-coordination in soft metal complexes (e.g., Cu) .

- Molecular docking : Simulate interactions with enzyme active sites (e.g., urease inhibition) using AutoDock Vina, focusing on H-bond donor capacity .

Q. What experimental precautions are necessary to mitigate decomposition during thiourea storage or reactions?

Methodological Answer:

Q. How does substituent variation (e.g., ethoxymethyl vs. aryl groups) alter thiourea’s hydrogen-bond donor capacity?

Methodological Answer:

- Acidity measurements : Use UV-Vis titration with 4-nitrophenol to determine pKa (hydrogen-bond acidity). Ethoxymethyl groups typically lower pKa by 0.5–1.0 units compared to aryl substituents, enhancing H-bond strength .

- Crystallographic analysis : Compare H-bond distances (e.g., S⋯O < 3.3 Å indicates strong interaction) in derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.